

Dihydrouracil-d4 chemical structure and properties

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Compound of Interest		
Compound Name:	Dihydrouracil-d4	
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An In-depth Technical Guide to Dihydrouracil-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil-d4 is the deuterated form of dihydrouracil, a key intermediate in the catabolism of uracil.[1] As a stable isotope-labeled compound, it serves as an invaluable tool in various research and analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application lies in the accurate quantification of its non-deuterated counterpart, dihydrouracil, which is a critical biomarker for assessing the activity of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Therefore, monitoring dihydrouracil levels is crucial for identifying patients with DPD deficiency who are at a high risk of severe toxicity from 5-FU treatment.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Dihydrouracil-d4**, with a focus on its use in quantitative analytical methods.

Chemical Structure and Properties



Dihydrouracil-d4 is structurally identical to dihydrouracil, with the exception of four deuterium atoms replacing the four hydrogen atoms on the C5 and C6 positions of the pyrimidine ring.

Chemical Structure:

Caption: Chemical structure of **Dihydrouracil-d4**.

Physicochemical Properties

A summary of the key physicochemical properties of **Dihydrouracil-d4** and its non-deuterated analog is presented below.

Property	Dihydrouracil-d4	Dihydrouracil
CAS Number	334473-41-5[2]	504-07-4[2]
Molecular Formula	C4H2D4N2O2	C4H6N2O2
Molecular Weight	118.13 g/mol [2]	114.10 g/mol [3]
Appearance	Solid (form varies)	Beige powder[3]
Melting Point	Not available	279-281 °C[3]
Solubility	Not available	Soluble in water and DMSO[2] [4]
Purity (typical)	≥99 atom % D[2]	≥98%

Spectral Data

Due to the presence of deuterium atoms, the spectral data for **Dihydrouracil-d4** will differ significantly from that of Dihydrouracil, particularly in the 1H NMR and mass spectra. While specific spectra for **Dihydrouracil-d4** are not publicly available, representative data for the non-deuterated compound are provided for reference.

1H NMR (400 MHz, DMSO-d6) of Dihydrouracil:

- δ 9.94 (s, 1H, NH)
- δ 7.48 (s, 1H, NH)



- δ 3.21 (t, 2H, CH2)
- δ 2.45 (t, 2H, CH2)[5]

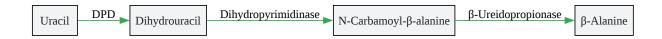
13C NMR (15.08 MHz, DMSO-d6) of Dihydrouracil:

- δ 170.97
- δ 153.90
- δ 35.27
- δ 30.34[5]

Mass Spectrometry of Dihydrouracil: The mass spectrum of dihydrouracil typically shows a molecular ion peak [M]+ at m/z 114. The fragmentation pattern is characterized by the loss of small neutral molecules.

Biological Role and Significance

Dihydrouracil is a product of uracil catabolism, a metabolic pathway essential for the clearance of pyrimidine bases. This process is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).



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Caption: Uracil Catabolism Pathway.

A deficiency in DPD can lead to a buildup of its substrates, including the widely used anticancer drug 5-fluorouracil (5-FU). This accumulation can cause severe and life-threatening toxicity. The ratio of dihydrouracil to uracil in plasma is a reliable indicator of DPD activity and is used to identify patients at risk.[4]

Experimental Protocols



Dihydrouracil-d4 is primarily used as an internal standard in quantitative analytical methods to determine the concentration of endogenous dihydrouracil. Below is a general protocol for the analysis of dihydrouracil in plasma using LC-MS/MS with **Dihydrouracil-d4** as an internal standard.

Protocol: Quantification of Dihydrouracil in Plasma by LC-MS/MS

This protocol is a composite of methodologies described in the literature and should be optimized for specific instrumentation and laboratory conditions.

- 1. Materials and Reagents:
- Dihydrouracil-d4 (Internal Standard)
- Dihydrouracil (Analytical Standard)
- Human Plasma (blank)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic Acid (FA), LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Autosampler vials
- 2. Preparation of Standard and Internal Standard Solutions:
- Internal Standard Stock Solution: Prepare a stock solution of **Dihydrouracil-d4** in methanol at a concentration of 1 mg/mL.
- Working Internal Standard Solution: Dilute the stock solution with 50% methanol/water to a final concentration of 100 ng/mL.



- Calibration Standards: Prepare a series of dihydrouracil standards in blank human plasma at concentrations ranging from 1 to 1000 ng/mL.
- 3. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (calibrator, quality control, or unknown), add 20 μL of the working internal standard solution (Dihydrouracil-d4).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - o Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3) is commonly used.
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating to the initial conditions.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM)







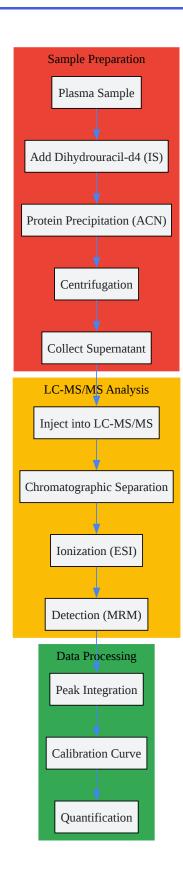
MRM Transitions:

- Dihydrouracil: The specific precursor and product ions should be determined by direct infusion of a standard solution.
- **Dihydrouracil-d4**: The precursor ion will be shifted by +4 m/z units compared to the non-deuterated compound. The product ion may or may not be shifted depending on the fragmentation pattern.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of dihydrouracil to
 Dihydrouracil-d4 against the concentration of the dihydrouracil standards.
- Determine the concentration of dihydrouracil in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: LC-MS/MS Workflow for Dihydrouracil Quantification.



Conclusion

Dihydrouracil-d4 is an essential analytical tool for researchers and clinicians involved in the study of pyrimidine metabolism and the therapeutic monitoring of fluoropyrimidine drugs. Its use as an internal standard allows for the accurate and precise quantification of endogenous dihydrouracil, providing critical information for identifying patients with DPD deficiency and mitigating the risk of severe drug-related toxicity. The methodologies outlined in this guide provide a framework for the successful application of **Dihydrouracil-d4** in a research or clinical laboratory setting.

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